molecular formula C10H13Cl2N B2861907 (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 2055848-85-4

(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B2861907
CAS No.: 2055848-85-4
M. Wt: 218.12
InChI Key: AXGVCEPSKLJNQI-PPHPATTJSA-N
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Description

(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral amine derivative with a chlorine substituent on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 6-chloro-1-tetralone.

    Reduction: The ketone group of 6-chloro-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to the amine via an amination reaction. This can be achieved using reagents like ammonia or an amine source in the presence of a catalyst.

    Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine substituent on the naphthalene ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups on the naphthalene ring.

Scientific Research Applications

(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, particularly those involving serotonin or dopamine, due to its structural similarity to these neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: The non-chiral version of the compound.

    6-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol: The alcohol derivative.

    6-Chloro-1,2,3,4-tetrahydronaphthalen-1-nitrile: The nitrile derivative.

Uniqueness

(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of enantioselective drugs and other applications requiring chiral specificity.

Properties

IUPAC Name

(1S)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGVCEPSKLJNQI-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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